molecular formula C12H22N4O2 B122226 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- CAS No. 2271-93-4

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-

Cat. No. B122226
CAS RN: 2271-93-4
M. Wt: 254.33 g/mol
InChI Key: YVOQADGLLJCMOE-UHFFFAOYSA-N
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Description

“1-Aziridinecarboxamide, N,N’-1,6-hexanediylbis-” is an organic compound with the molecular formula C14H26N4O2 . It is also known as N,N’-Hexamethylene-1,6-bis(1-aziridinecarboxamide) .


Molecular Structure Analysis

The molecular structure of “1-Aziridinecarboxamide, N,N’-1,6-hexanediylbis-” is represented by the formula C14H26N4O2 . The molecular weight is 282.382 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 254.33 g/mol. The calculated boiling point of the test item is 456.94°C .

Scientific Research Applications

Polymer Synthesis

N,N’-(Hexane-1,6-diyl)bis(aziridine-1-carboxamide): is utilized in the synthesis of polymers due to its ability to react with amines or diamines to form cross-linked structures . These polymers have applications in construction, electronics, aerospace, and medical industries.

Drug Delivery Systems

This compound has potential applications in drug delivery systems. Its structure allows for the formation of polymers that can encapsulate drugs, protecting them from degradation and controlling their release into the body .

Textile Industry

In the textile industry, N,N’-(Hexane-1,6-diyl)bis(aziridine-1-carboxamide) is used to introduce water-soluble epoxy compounds into cellulose macromolecule blended fabrics. This imparts desirable properties such as wrinkle resistance, hydrophobicity, and UV protection .

Agricultural Chemicals

The compound may find use in the agricultural sector as a precursor or intermediate in the synthesis of various agrochemicals. Its reactivity with other organic compounds can lead to the development of new pesticides or fertilizers .

Food Packaging

Research is ongoing into the use of N,N’-(Hexane-1,6-diyl)bis(aziridine-1-carboxamide) in food packaging materials. Its polymer-forming ability could lead to new types of packaging that better preserve food and extend shelf life .

Environmental Applications

Due to its chemical properties, this compound could be used in environmental applications such as water treatment or as a component in sensors for detecting environmental pollutants .

Medical Applications

There is potential for N,N’-(Hexane-1,6-diyl)bis(aziridine-1-carboxamide) to be used in medical applications, particularly in the synthesis of biocompatible polymers for implants, wound dressings, or tissue engineering scaffolds .

Electronic Materials

The electronic industry could benefit from the use of this compound in the production of dielectric materials or insulating layers due to its excellent polymer-forming capabilities and thermal stability .

Safety and Hazards

The compound should be handled with care to avoid contact with eyes, skin, and clothing. It should not be ingested, and inhalation should be avoided . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

N-[6-(aziridine-1-carbonylamino)hexyl]aziridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c17-11(15-7-8-15)13-5-3-1-2-4-6-14-12(18)16-9-10-16/h1-10H2,(H,13,17)(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOQADGLLJCMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C(=O)NCCCCCCNC(=O)N2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062297
Record name 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-
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Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-

CAS RN

2271-93-4, 63834-51-5
Record name N,N′-Hexamethylene-1,6-bis(1-aziridinecarboxamide)
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Record name N,N'-Hexamethylenebis(1-aziridinecarboxamide)
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Record name n-Hexane, 1,6-bis(aziridinocarbonylamino)-
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Record name Hexamethylenediethyleneurea
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Record name 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-
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Record name 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-
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Record name N,N'-hexane-1,6-diylbis(aziridine-1-carboxamide)
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Record name 1,1'-(HEXAMETHYLENEDICARBAMOYL)DIAZIRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- in improving the properties of insulation-coated electroconductive particles?

A: 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- acts as a surface treatment agent for the insulating resin layer that coats the electroconductive particles [, , ]. This treatment aims to enhance both the solvent resistance and conduction reliability of the particles, making them suitable for use in anisotropic conductive adhesives.

Q2: How does 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- interact with the insulating resin layer?

A: The research suggests that the effectiveness of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- stems from its polyfunctional nature [, , ]. This likely allows it to react with the carboxyl groups present in the insulating resin, forming a more robust and resistant surface layer.

Q3: What types of insulating resins are compatible with 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- treatment?

A: The research indicates that insulating resins containing carboxyl groups are particularly suitable for this surface treatment [, , ]. Specifically, acrylic acid-styrene copolymers, which possess acrylic acid monomer units with carboxyl groups, have been identified as highly compatible with 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- treatment.

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